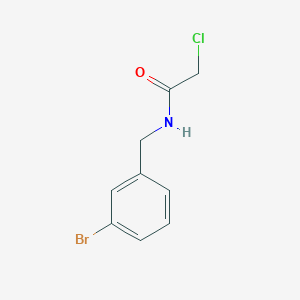

N-(3-bromobenzyl)-2-chloroacetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(3-bromophenyl)methyl]-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-8-3-1-2-7(4-8)6-12-9(13)5-11/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHTYACKZPPLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity

Established Synthetic Routes for N-Substituted 2-Chloroacetamides

The synthesis of N-substituted 2-chloroacetamides, including N-(3-bromobenzyl)-2-chloroacetamide, primarily relies on well-established amination and chloroacetylation protocols. These methods are foundational in organic synthesis, providing reliable pathways to this class of compounds.

Amination and Chloroacetylation Protocols

The principal synthetic route involves the reaction of a primary or secondary amine with chloroacetyl chloride. researchgate.net In the case of N-(3-bromobenzyl)-2-chloroacetamide, the synthesis commences with 3-bromobenzylamine. This amine is subjected to chloroacetylation, a process where an acyl chloride, chloroacetyl chloride, is introduced to the amine. researchgate.net This reaction is a type of nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net Common bases used for this purpose include triethylamine (B128534) or an excess of the starting amine itself. researchgate.net The choice of solvent is also crucial, with dichloromethane (B109758) and benzene (B151609) being frequently employed. researchgate.net Another common approach involves conducting the chloroacetylation in an aqueous medium under basic or neutral conditions, often referred to as Schotten-Baumann conditions. researchgate.net

An alternative, though less direct, method involves the initial formation of a Schiff base, followed by chloroacetylation of the resulting imine. This multi-step approach can be advantageous in specific synthetic contexts, allowing for the introduction of diverse functionalities.

Optimization of Reaction Conditions: Yield Enhancement and Green Chemistry Principles

To improve the efficiency and environmental footprint of the synthesis of N-substituted 2-chloroacetamides, significant efforts have been directed towards optimizing reaction conditions. Key areas of focus include maximizing product yield and adhering to the principles of green chemistry.

Microwave irradiation has emerged as a powerful tool for accelerating these reactions. nih.gov Compared to conventional heating methods, microwave-assisted synthesis often leads to significantly shorter reaction times and higher yields, with reports showing yield improvements from the 54–68% range to 80–93%. nih.gov This efficiency is attributed to the direct and rapid heating of the reaction mixture.

From a green chemistry perspective, the use of environmentally benign solvents and catalysts is paramount. nih.govmdpi.com Water is an ideal green solvent, and conducting reactions in aqueous media can significantly reduce the environmental impact. mdpi.com The development of catalytic systems that are recoverable and non-toxic, such as certain clays, further contributes to the sustainability of the synthesis. mdpi.com Moreover, strategies that minimize the formation of byproducts and allow for easy purification are central to green chemical processes.

Advanced Purification and Structural Elucidation Techniques

Following synthesis, rigorous purification and structural analysis are essential to ensure the identity and purity of N-(3-bromobenzyl)-2-chloroacetamide. These steps are critical for any subsequent application of the compound.

Chromatographic Separations for Compound Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purification of N-(3-bromobenzyl)-2-chloroacetamide from the reaction mixture. Column chromatography, utilizing silica (B1680970) gel as the stationary phase, is a standard method for separating the desired product from unreacted starting materials and byproducts. rsc.org The choice of eluent, a solvent or mixture of solvents, is optimized to achieve the best separation.

Thin-layer chromatography (TLC) is routinely used to monitor the progress of the reaction and to assess the purity of the fractions collected from column chromatography. ijpsr.info By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the presence of starting materials, intermediates, and the final product can be visualized, often under UV light. rsc.org

High-Resolution Spectroscopic Characterization (Beyond Basic Identification)

While basic spectroscopic methods can confirm the presence of the compound, high-resolution techniques are necessary for unambiguous structural elucidation and to differentiate between potential isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules like N-(3-bromobenzyl)-2-chloroacetamide. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecular structure.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms (protons) in the molecule. For N-(3-bromobenzyl)-2-chloroacetamide, specific signals would be expected for the protons of the benzyl (B1604629) group, the methylene (B1212753) group adjacent to the chlorine atom, and the N-H proton of the amide linkage. nih.govmdpi.com The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are all used to piece together the structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the ¹³C NMR spectrum. nih.gov The chemical shifts of the carbonyl carbon, the carbons of the aromatic ring, and the aliphatic carbons provide further confirmation of the compound's structure.

In cases where isomers are possible, such as positional isomers of the bromine atom on the benzyl ring, NMR is crucial for differentiation. researchgate.net The coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum are particularly sensitive to the substitution pattern on the benzene ring, allowing for the clear distinction between, for example, a 3-bromo- (B131339) and a 4-bromo-substituted isomer. nih.govrsc.org Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between different parts of the molecule, providing definitive structural proof. researchgate.net

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of N-(3-bromobenzyl)-2-chloroacetamide. The presence of two different halogen atoms, bromine and chlorine, results in a distinctive and complex isotopic pattern for the molecular ion peak, which is a key identifier in its mass spectrum.

The molecular ion [M]•+ of N-(3-bromobenzyl)-2-chloroacetamide is expected to appear as a cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This results in four main peaks for the molecular ion:

[M]⁺: Containing ⁷⁹Br and ³⁵Cl

[M+2]⁺: Containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl

[M+4]⁺: Containing ⁸¹Br and ³⁷Cl

The relative intensities of these peaks can be predicted from the isotopic ratios. The most abundant peak corresponds to the [C₉H₁₀⁷⁹Br³⁵ClNO]⁺ ion.

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For N-(3-bromobenzyl)-2-chloroacetamide, characteristic fragmentation pathways include:

Benzylic Cleavage: Fission of the C-N bond is common, leading to the formation of the 3-bromobenzyl cation ([C₇H₆Br]⁺) and a neutral chloroacetamide radical. The 3-bromobenzyl cation would itself show a characteristic doublet for the bromine isotopes at m/z 169 and 171.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can occur, leading to the loss of a •CH₂Cl radical and formation of a resonance-stabilized acylium ion.

Loss of Halogens: Fragmentation can involve the loss of a chlorine radical (•Cl) or a bromine radical (•Br), although the latter is less common due to the strength of the aryl C-Br bond.

Amide Bond Cleavage: The amide bond can fragment, leading to further characteristic ions.

Analysis of related compounds, such as N-(aryl)-2-chloroacetamides, supports these predicted pathways, where cleavage of the chloroacetyl group and fragmentation of the aromatic ring are commonly observed phenomena. researchgate.net

Table 1: Predicted Major Mass Spectrometry Fragments for N-(3-bromobenzyl)-2-chloroacetamide

| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 259 | [M]⁺ | [C₉H₁₀BrClNO]⁺ | Molecular Ion |

| 182 | [M - Cl]⁺ | [C₉H₁₀BrNO]⁺ | Loss of Chlorine Radical |

| 171/169 | [C₇H₆Br]⁺ | [C₇H₆Br]⁺ | Benzylic Cleavage |

| 106 | [C₇H₇N]⁺ | [C₇H₇N]⁺ | Cleavage of C-Br and amide bonds |

| 90 | [C₇H₆]⁺ | [C₇H₆]⁺ | Loss of H from Benzyl Cation |

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in N-(3-bromobenzyl)-2-chloroacetamide. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

The key functional groups and their expected vibrational frequencies are:

Amide Group: This group gives rise to some of the most characteristic bands. The N-H stretching vibration appears as a sharp band in the region of 3300-3250 cm⁻¹. The amide I band (primarily C=O stretching) is a strong absorption typically found around 1670-1640 cm⁻¹. The amide II band (a mixture of N-H bending and C-N stretching) occurs near 1550-1520 cm⁻¹.

Aliphatic C-H Bonds: The methylene group (-CH₂-) in the benzyl and acetyl moieties shows symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring produce a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern, with the meta-substituted ring showing characteristic absorptions between 900-700 cm⁻¹.

Carbon-Halogen Bonds: The C-Cl stretching vibration gives a strong band in the 800-600 cm⁻¹ region. The C-Br stretch is typically found at lower wavenumbers, in the 600-500 cm⁻¹ range.

Spectroscopic data from analogous molecules, such as N-benzyl-2-chloroacetamide and other N-substituted chloroacetamides, corroborate these assignments. nih.govresearchgate.netresearchgate.net For instance, the IR spectrum of N-benzyl-2-chloroacetamide shows a strong amide C=O stretch at approximately 1650 cm⁻¹ and an N-H stretch around 3280 cm⁻¹. nih.gov

Table 2: Characteristic Vibrational Frequencies for N-(3-bromobenzyl)-2-chloroacetamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3300 - 3250 | Medium-Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2950 - 2850 | Medium |

| Amide C=O (Amide I) | Stretch | 1670 - 1640 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Variable |

| Amide N-H (Amide II) | Bend | 1550 - 1520 | Medium-Strong |

| C-Cl | Stretch | 800 - 600 | Strong |

| C-Br | Stretch | 600 - 500 | Medium-Strong |

X-ray Crystallography for Solid-State Structure and Conformation Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of N-(3-bromobenzyl)-2-chloroacetamide is not publicly available, analysis of closely related compounds allows for a detailed prediction of its solid-state conformation.

A crucial feature stabilizing the crystal packing is intermolecular hydrogen bonding. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction links molecules together, often forming chains or networks. nih.gov For example, in the crystal structure of N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, molecules are linked by N—H⋯O hydrogen bonds, creating a stable lattice. nih.gov

The conformation of the chloroacetamide moiety is also of interest. In similar structures, the chlorine atom is often found to be syn to the carbonyl oxygen, a conformation stabilized by intramolecular interactions. researchgate.net

Table 3: Predicted Crystallographic Parameters and Structural Features

| Parameter | Predicted Feature | Basis of Prediction |

| Molecular Conformation | Non-planar, with rotation around C-N and C-C single bonds | Crystal structures of related N-benzylacetamides nih.gov |

| Amide Group Geometry | Trans and nearly planar | Common feature of secondary amides |

| Intermolecular Interactions | Strong N—H⋯O hydrogen bonds forming chains | Ubiquitous in crystal structures of secondary amides nih.gov |

| Other Interactions | Potential C—H⋯O, C—H⋯π, and halogen interactions | Observed in similar chloro- and bromo-substituted amides researchgate.net |

Chemical Transformations and Derivatization

The reactivity of N-(3-bromobenzyl)-2-chloroacetamide is dominated by the electrophilic carbon of the chloromethyl group and the nucleophilic nitrogen of the amide, making it a valuable building block for more complex molecules.

Nucleophilic Substitution Reactions at the Chloroacetamide Moiety

The chlorine atom in the chloroacetamide group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This Sₙ2 reaction is a cornerstone of the compound's utility in synthesis. A wide variety of nucleophiles can be used to displace the chloride, leading to a diverse range of derivatives. researchgate.net

Common nucleophiles include:

Nitrogen Nucleophiles: Primary and secondary amines, hydrazines, and heterocyclic amines (e.g., piperazine, morpholine) react to form N-substituted glycine (B1666218) amide derivatives. researchgate.netmdpi.com

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chlorine to form ether linkages.

Sulfur Nucleophiles: Thiolates and thioureas are particularly effective nucleophiles, readily reacting to form thioethers. This reaction is fundamental to the synthesis of certain heterocycles. chemmethod.com

The reaction is typically carried out in a polar solvent in the presence of a base (like potassium carbonate or triethylamine) to neutralize the HCl formed during the reaction. mdpi.com

Synthesis of Novel Heterocyclic Analogues and Conjugates

N-(3-bromobenzyl)-2-chloroacetamide is an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings. The reactive chloroacetyl group provides a two-carbon unit that can be incorporated into a ring system through reactions with appropriate binucleophilic reagents.

Thiazoles: A widely used method involves the Hantzsch thiazole (B1198619) synthesis, where the chloroacetamide reacts with a thioamide or thiourea. The sulfur atom of the thioamide attacks the electrophilic carbon, displacing the chlorine. Subsequent intramolecular cyclization via condensation between the nitrogen and the carbonyl group, followed by dehydration, yields the thiazole ring. nih.gov

Azetidinones (β-lactams): The Staudinger synthesis can be employed, where a Schiff base (imine) reacts with the chloroacetamide (in the form of a ketene (B1206846) precursor or activated derivative) in the presence of a base like triethylamine. This [2+2] cycloaddition forms the four-membered β-lactam ring. nih.gov

Other Heterocycles: Depending on the reaction partner, other heterocyclic systems such as oxadiazoles, pyrazoles, and quinazolinones can be synthesized, leveraging the reactivity of the chloroacetamide moiety. nih.govresearchgate.net

Multicomponent Reaction Strategies Incorporating the Chloroacetamide Scaffold

While specific examples naming N-(3-bromobenzyl)-2-chloroacetamide in multicomponent reactions (MCRs) are not prominent, its structural features make it a highly suitable candidate for such strategies. MCRs, where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency.

The reactive C-Cl bond makes the chloroacetamide scaffold ideal for sequential reactions. For instance, an initial nucleophilic substitution at the chloroacetyl group could be followed by a subsequent reaction involving the amide N-H or the bromo-substituted aromatic ring. A hypothetical MCR could involve the reaction of 3-bromobenzylamine, chloroacetyl chloride, and a third component in a one-pot procedure to generate complex structures, demonstrating the versatility of the underlying scaffold in convergent synthesis strategies.

Molecular and Biochemical Mechanisms of Action Preclinical Focus

Investigation of Molecular Targets and Binding Interactions

The biological activity of N-(3-bromobenzyl)-2-chloroacetamide is likely dictated by the high reactivity of its α-chloroacetamide group. This functional group is known to engage in specific molecular interactions, primarily through covalent bonding with biological macromolecules.

While no specific studies were found linking N-(3-bromobenzyl)-2-chloroacetamide to the inhibition or activation of Dihydrofolate Reductase (DHFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or Epidermal Growth Factor Receptor (EGFR), the general class of chloroacetamides is known to be potent enzyme inhibitors. A primary example is their documented effect on the synthesis of very-long-chain fatty acids (VLCFAs).

The microsomal elongase system, a four-step catalytic process in the endoplasmic reticulum responsible for producing fatty acids with more than 18 carbon atoms, is strongly inhibited by chloroacetamide-containing compounds. capes.gov.br The key target within this system is the condensing starter enzyme, VLCFA synthase. capes.gov.br The inhibition is thought to be irreversible, leading to a disruption in the production of critical cellular components. capes.gov.br This established mechanism for the chloroacetamide class suggests a plausible, though unconfirmed, area of activity for N-(3-bromobenzyl)-2-chloroacetamide.

| Enzyme System | Specific Target | Mechanism of Inhibition | Reported Potency (I50) | Reference |

|---|---|---|---|---|

| Very-Long-Chain Fatty Acid (VLCFA) Elongase | VLCFA Synthase (Condensing Enzyme) | Strong, potentially irreversible inhibition of the condensing reaction. | 10 to 100 nM | capes.gov.br |

There is no information available in the searched scientific literature to suggest that N-(3-bromobenzyl)-2-chloroacetamide binds to or modulates the activity of N-formyl Peptide Receptors.

The potential for N-(3-bromobenzyl)-2-chloroacetamide to perturb cellular pathways can be inferred from research into other substituted chloroacetamides as potential therapeutic agents. Recently, small molecules featuring a chloroacetamide warhead have been synthesized and evaluated as potential inhibitors of cancer stem cells (CSCs). nih.gov CSCs are implicated in tumor relapse and chemoresistance, and agents that target their self-renewal capabilities are of significant interest. nih.gov

Studies have shown that certain substituted chloroacetamides can inhibit the self-renewal of cancer cells with stem-like characteristics in vitro, suggesting an interference with critical signaling cascades that govern cell proliferation and survival. nih.gov Although N-(3-bromobenzyl)-2-chloroacetamide was not among the specific compounds tested in these studies, its structural similarity makes the perturbation of oncogenic pathways a possible, yet unproven, mechanism of action.

Elucidation of Biological Mechanisms at the Subcellular Level

The subcellular actions of N-(3-bromobenzyl)-2-chloroacetamide are likely governed by the electrophilic nature of its chloroacetamide group.

The chloroacetamide group is a well-known alkylating agent. ontosight.ainih.gov Its chemical reactivity is primarily due to the ease with which the chlorine atom can be displaced by a nucleophile. researchgate.net In a biological context, the most common targets are the nucleophilic side chains of amino acids within proteins.

Specifically, chloroacetamides act as sulfhydryl alkylating reagents, forming stable, covalent bonds with the thiol group of cysteine residues. nih.gov This reaction, a form of nucleophilic substitution, can irreversibly alter the protein's three-dimensional structure, leading to a loss of its biological function. ontosight.ainih.gov This covalent modification of proteins is a principal mechanism by which chloroacetamide-containing compounds exert their biological effects.

| Reactive Group | Macromolecular Target | Amino Acid Residue | Type of Reaction | Resulting Effect | Reference |

|---|---|---|---|---|---|

| Chloroacetamide | Proteins / Peptides | Cysteine | Nucleophilic Substitution (Alkylation of Thiol Group) | Irreversible covalent bond formation, altered protein structure and function. | ontosight.ainih.govnih.gov |

The integrity and function of cellular membranes can be indirectly affected by the actions of N-(3-bromobenzyl)-2-chloroacetamide. As noted previously, the chloroacetamide class of compounds can inhibit the synthesis of very-long-chain fatty acids (VLCFAs). capes.gov.br

Alkylating Reactivity and Subsequent Biological Consequences

The chemical structure of N-(3-bromobenzyl)-2-chloroacetamide features a reactive chloroacetamide moiety, which confers the property of being an alkylating agent. The core of this reactivity lies in the carbon-chlorine bond of the acetyl group. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon electrophilic and susceptible to nucleophilic substitution reactions. Consequently, the chlorine atom can be readily displaced by nucleophilic groups found in biological macromolecules, such as the thiol groups of cysteine residues in proteins and the nitrogen and oxygen atoms in DNA bases.

This alkylating capability is the foundation of the compound's biological activity. The formation of covalent bonds with cellular components can lead to a variety of biological consequences. For instance, the alkylation of enzymes can inhibit their function, disrupting critical metabolic or signaling pathways. Chloroacetamide-based compounds are known to form covalent bonds with the thiol group of cysteines, which can prevent the formation of necessary disulfide bonds within or between proteins. While 2-chloroacetamide (B119443) is considered an alternative to iodoacetamide (B48618) to reduce off-target alkylation, it has been observed to cause other effects like methionine oxidation.

The interaction with nucleic acids represents a particularly significant consequence of alkylation. Alkylating agents can modify DNA bases, leading to the formation of DNA adducts. These adducts, such as N3-methyladenine (3meA) and O6-methylguanine (O6meG), can block DNA replication, stall transcription, and are potentially mutagenic if not repaired. The cellular response to such DNA damage involves complex repair pathways, including base excision repair (BER) and direct reversal by specific enzymes. However, if the damage overwhelms the cell's repair capacity, it can trigger programmed cell death (apoptosis). This cytotoxicity is a key mechanism for the anticancer and antimicrobial activities observed in many alkylating agents. Studies on chloroacetamides have shown that their phytotoxicity is not solely dependent on chemical reactivity but is also influenced by factors like lipophilicity and uptake.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Correlation of Structural Motifs with Biological Potency and Selectivity

The biological activity of N-(3-bromobenzyl)-2-chloroacetamide is intrinsically linked to its molecular architecture. Structure-Activity Relationship (SAR) studies on related chloroacetamide derivatives have elucidated the roles of different structural motifs in determining potency and selectivity. The key components of the title compound are the chloroacetamide "warhead," the N-benzyl linker, and the 3-bromo substituent on the phenyl ring.

The chloroacetamide group is the primary pharmacophore responsible for the alkylating activity. Its presence is essential for covalent modification of biological targets.

The N-benzylacetamide core provides a crucial scaffold. SAR studies on related N-benzylacetamide derivatives have shown that this core is a valid pharmacophore for certain biological activities, such as anticonvulsant effects.

The substituents on the phenyl ring play a critical role in modulating the compound's properties and, consequently, its biological activity. In a study of N-(substituted phenyl)-2-chloroacetamides, the nature and position of the substituent were found to significantly influence antimicrobial activity. nih.govnih.govtcichemicals.com Halogenated substituents, including bromo groups, were among the most active. nih.govtcichemicals.com The presence of the bromine atom at the meta-position (position 3) on the benzyl (B1604629) ring of N-(3-bromobenzyl)-2-chloroacetamide influences several key parameters:

Lipophilicity : The bromo-substituent increases the lipophilicity of the molecule. nih.gov Higher lipophilicity can enhance the compound's ability to cross biological membranes, such as the phospholipid bilayer of bacterial or cancer cells, leading to increased intracellular concentration and greater efficacy. nih.govtcichemicals.com

Electronic Effects : The bromine atom is an electron-withdrawing group, which can influence the electronic distribution of the entire molecule, potentially affecting its interaction with target sites.

Steric Factors : The size and position of the substituent can affect how the molecule fits into the binding pocket of a target enzyme or receptor.

The following table, adapted from studies on related N-(substituted phenyl)-2-chloroacetamides, illustrates how different substituents on the phenyl ring can affect biological properties like lipophilicity, which in turn correlates with antimicrobial activity.

| Compound | Substituent | Lipophilicity (LogP) | Antimicrobial Activity |

| N-phenyl chloroacetamide | -H | 2.15 | Moderate |

| N-(4-chlorophenyl) chloroacetamide | 4-Cl | 2.84 | High |

| N-(4-bromophenyl) chloroacetamide | 4-Br | 2.95 | High |

| N-(3-bromophenyl) chloroacetamide | 3-Br | 2.95 | High |

| N-(4-hydroxyphenyl) chloroacetamide | 4-OH | 1.52 | Low |

This table is for illustrative purposes, based on data for N-phenyl analogues to demonstrate the impact of substituents. Data derived from studies on N-(substituted phenyl)-2-chloroacetamides. nih.gov

Development and Validation of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For chloroacetamide derivatives, several QSAR studies have been conducted to develop predictive models for various biological endpoints, including antimicrobial and herbicidal activity. nih.govnih.govtcichemicals.combldpharm.com

These models are built by calculating a range of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity. Key descriptors often include:

Physicochemical properties : Lipophilicity (LogP), water solubility, and polar surface area (TPSA).

Electronic descriptors : Partial charges on atoms, dipole moment.

Topological and steric descriptors : Molecular weight, molecular volume, and connectivity indices.

In a relevant study on N-(substituted phenyl)-2-chloroacetamides, QSAR analysis was performed using cheminformatics predictors like Molinspiration, SwissADME, PreADMET, and PkcSM. nih.govtcichemicals.com The results confirmed that properties like high lipophilicity are favorable for antimicrobial activity against certain pathogens, allowing the compounds to better penetrate cell membranes. nih.govtcichemicals.com The models successfully predicted the high activity of halogenated compounds, including the bromo-substituted analogue. nih.gov

For a class of anticonvulsant acetamido-N-benzylacetamide derivatives, a QSAR model was established that linked the anticonvulsant activity (logED50) to seven molecular descriptors, including the Wiener index, information index on atomic composition, partial charges, and the number of hydrogen bond donors/acceptors. This model provided statistical support for the validity of the proposed pharmacophore.

The development and validation of such predictive models are valuable for drug discovery. They allow for the virtual screening of large compound libraries and the rational design of new derivatives, such as analogues of N-(3-bromobenzyl)-2-chloroacetamide, with potentially improved potency and selectivity, thereby prioritizing synthetic efforts.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug design for predicting the binding affinity and mode of action of a ligand with a protein target.

Ligand-Target Interaction Prediction and Binding Mode Analysis

There is no publicly available research that details molecular docking studies performed with N-(3-bromobenzyl)-2-chloroacetamide. Consequently, there are no predictions of its potential biological targets or analyses of its binding modes.

Binding Site Characterization and Hotspot Identification

Without docking studies, the characterization of potential binding sites on protein targets and the identification of "hotspots"—key residues responsible for the majority of the binding energy—for N-(3-bromobenzyl)-2-chloroacetamide have not been determined.

Virtual Screening for Novel Analogues with Enhanced Affinity

The use of N-(3-bromobenzyl)-2-chloroacetamide as a lead compound in virtual screening campaigns to identify novel analogues with potentially improved binding affinity has not been reported in the scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and flexibility of a compound and its complexes with biological targets over time.

Conformational Analysis and Flexibility of the Compound and its Complexes

There are no published MD simulation studies that describe the conformational landscape or flexibility of N-(3-bromobenzyl)-2-chloroacetamide, either as an isolated molecule or in a complex with a biological receptor.

Ligand-Protein Binding Kinetics and Thermodynamics

Research detailing the kinetics (association and dissociation rates) and thermodynamic properties (such as binding free energy) of the interaction between N-(3-bromobenzyl)-2-chloroacetamide and any potential protein targets is not available.

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

QM and QM/MM calculations offer profound insights into the intrinsic properties of a molecule, governed by the behavior of its electrons and nuclei.

The electronic structure of N-(3-bromobenzyl)-2-chloroacetamide dictates its chemical reactivity. QM methods, such as Density Functional Theory (DFT), are used to calculate the distribution of electrons and identify reactive sites. The key functional groups are the chloroacetamide moiety and the 3-bromobenzyl group.

Analysis of the electronic structure would invariably point to two primary electrophilic centers in the molecule:

The Carbonyl Carbon: The oxygen atom of the carbonyl group (C=O) is highly electronegative, withdrawing electron density and rendering the carbonyl carbon electron-deficient and thus susceptible to nucleophilic attack.

The α-Carbon: The carbon atom bonded to the chlorine atom (Cl-CH₂-C=O) is also highly electrophilic. The electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom make this site a prime target for nucleophiles, facilitating Sₙ2 reactions.

Reactivity descriptors derived from QM calculations, such as Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps, are crucial for these predictions. The LUMO (Lowest Unoccupied Molecular Orbital) would likely be localized around the chloroacetamide group, indicating where an incoming nucleophile would attack. An MEP map would visually show electron-deficient regions (colored blue), corresponding to the electrophilic sites, and electron-rich regions (colored red), such as the carbonyl oxygen and the bromine atom.

QM and hybrid QM/MM methods can predict the step-by-step mechanism of chemical reactions at an atomic level. For N-(3-bromobenzyl)-2-chloroacetamide, a primary reaction of interest is its behavior as an alkylating agent, which is central to many of its potential biological activities and synthetic applications.

Studies on the synthesis of related compounds, such as N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, confirm that the chloroacetyl group readily reacts with nucleophiles like sodium chalcogenates. ekb.eg A computational study of this reaction would involve:

Mapping the Reaction Coordinate: Modeling the entire process of a nucleophile attacking the α-carbon.

Identifying the Transition State (TS): Calculating the structure and energy of the highest point on the reaction energy profile. This TS would feature a partially formed bond between the nucleophile and the α-carbon, and a partially broken carbon-chlorine bond.

Calculating Activation Energy: Determining the energy barrier (the difference in energy between the reactants and the transition state), which indicates how fast the reaction will proceed.

Such calculations provide a detailed, dynamic picture of the reaction that is unattainable through experimental methods alone.

Cheminformatics and Machine Learning Approaches for Compound Optimization

Cheminformatics and machine learning leverage computational power to analyze large datasets of chemical compounds, build predictive models, and guide the design of new molecules with desired properties.

To build predictive models, the chemical structure of N-(3-bromobenzyl)-2-chloroacetamide must be converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

In a notable Quantitative Structure-Activity Relationship (QSAR) study on a series of N-(substituted phenyl)-2-chloroacetamides with antimicrobial activity, various descriptors were calculated to understand how structural changes affect biological function. nih.gov The study confirmed that the biological activity of these chloroacetamides varied with the substituents on the phenyl ring. nih.gov For instance, halogenated derivatives like N-(4-chlorophenyl) and N-(3-bromophenyl) chloroacetamides were among the most active, a fact attributed to their high lipophilicity, which allows for easier passage through cell membranes. nih.gov

For N-(3-bromobenzyl)-2-chloroacetamide, a similar set of descriptors would be calculated to predict its activity.

Table 1: Representative Molecular Descriptors for QSAR Analysis

| Descriptor Category | Specific Descriptor | Property Encoded | Relevance to Activity |

|---|---|---|---|

| Physicochemical | LogP | Lipophilicity / Hydrophobicity | Membrane permeability, binding to hydrophobic pockets |

| Topological | Topological Polar Surface Area (TPSA) | Molecular polarity, hydrogen bonding capacity | Drug transport, receptor binding |

| Constitutional | Molecular Weight (MW) | Size of the molecule | General ADME properties |

| Constitutional | Number of H-bond Acceptors/Donors | Hydrogen bonding potential | Interaction with biological targets |

| Topological | Wiener Index | Molecular branching and complexity | Can correlate with various physical properties |

Once calculated, a process called feature selection is employed to identify the most relevant descriptors that correlate with the biological activity of interest, eliminating redundant or irrelevant data.

With a set of relevant descriptors identified, a mathematical model can be constructed to predict the biological activity of new or untested compounds. This is the core of QSAR modeling. ijpsr.com

The most common method is Multiple Linear Regression (MLR), which generates a simple equation linking the descriptors to activity. ijpsr.com For a hypothetical model predicting the antimicrobial activity (BioActivity) of N-(3-bromobenzyl)-2-chloroacetamide and its analogs, the equation might look like:

BioActivity = c₀ + (c₁ * LogP) - (c₂ * TPSA) + (c₃ * DipoleMoment)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the statistical analysis of a "training set" of compounds with known activities. Such models allow researchers to computationally screen virtual libraries of compounds, prioritizing the synthesis and testing of only the most promising candidates. researchgate.net Modern approaches also utilize more complex machine learning algorithms like Support Vector Machines (SVM) or Neural Networks for more sophisticated predictions. arxiv.orgresearchgate.net These models are central to modern drug discovery for predicting a compound's efficacy and aspects of its preclinical behavior. arxiv.org

Preclinical Biological Evaluation in Model Systems

In Vitro Biological Screening Assays

In vitro screening assays are fundamental in the early stages of drug discovery to determine the intrinsic activity of a compound against various pathogens and cell lines. The following sections detail the findings for N-(substituted phenyl)-2-chloroacetamides, with a particular focus on N-(3-bromophenyl)-2-chloroacetamide, a close structural analog of N-(3-bromobenzyl)-2-chloroacetamide.

A study investigating a series of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.govimi.hr All tested chloroacetamides showed effectiveness against the Gram-positive strains Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Their activity was comparatively less pronounced against the Gram-negative bacterium Escherichia coli (E. coli). nih.govnih.gov

Among the tested compounds, those with a halogenated phenyl ring, including N-(3-bromophenyl)-2-chloroacetamide , were identified as some of the most active derivatives. nih.govnih.gov This enhanced activity is attributed to their high lipophilicity, which facilitates passage across the phospholipid bilayer of the bacterial cell membrane. nih.govnih.gov The biological activity of these chloroacetamides was observed to be dependent on the position of the substituents on the phenyl ring. nih.govnih.gov

The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC) for bacterial strains are presented in the table below for the structural analog, N-(3-bromophenyl)-2-chloroacetamide.

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Escherichia coli ATCC 25922 | 12.50 ± 0.00 | 25.00 ± 0.00 |

| Staphylococcus aureus ATCC 25923 | 3.12 ± 0.00 | 6.25 ± 0.00 |

| Methicillin-resistant S. aureus (MRSA) ATCC 33591 | 6.25 ± 0.00 | 12.50 ± 0.00 |

Data sourced from a study on N-(3-bromophenyl)-2-chloroacetamide, a structural analog of N-(3-bromobenzyl)-2-chloroacetamide. nih.govresearchgate.net

The same comprehensive study on N-(substituted phenyl)-2-chloroacetamides also evaluated their antifungal properties. nih.govnih.gov The compounds were found to be moderately effective against the yeast Candida albicans. nih.govnih.gov Similar to the antibacterial activity, the antifungal potential was influenced by the nature and position of the substituent on the phenyl ring. nih.govnih.gov The high lipophilicity of halogenated derivatives like N-(3-bromophenyl)-2-chloroacetamide contributed to their activity against fungal pathogens. nih.govnih.gov

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) for Candida albicans are detailed in the table below for N-(3-bromophenyl)-2-chloroacetamide.

| Fungal Species | MIC (μg/mL) | MFC (μg/mL) |

|---|---|---|

| Candida albicans ATCC 10231 | 6.25 ± 0.00 | 12.50 ± 0.00 |

Data sourced from a study on N-(3-bromophenyl)-2-chloroacetamide, a structural analog of N-(3-bromobenzyl)-2-chloroacetamide. nih.govresearchgate.net

While no specific data was found for the antifungal activity of N-(3-bromobenzyl)-2-chloroacetamide against Fusarium spp., other chloroacetamide derivatives have been investigated as potential treatments for fusariosis. nih.gov

There is no specific information available in the reviewed scientific literature regarding the in vitro antiproliferative activity of N-(3-bromobenzyl)-2-chloroacetamide against cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), or cell lines of the central nervous system (CNS) and lung cancer. Studies on other chloroacetamide derivatives have explored their potential as anticancer agents, but direct data for N-(3-bromobenzyl)-2-chloroacetamide is lacking. nih.govnih.gov

No studies were identified in the scientific literature that have utilized N-(3-bromobenzyl)-2-chloroacetamide in cell-based functional assays to elucidate its mechanism of action or its effects on specific biological pathways.

In Vivo Preclinical Efficacy Studies (Non-Human Models)

In vivo studies are crucial for evaluating the efficacy and safety of a compound in a living organism.

There is no specific information available in the reviewed scientific literature regarding the in vivo antimicrobial efficacy of N-(3-bromobenzyl)-2-chloroacetamide in animal infection models.

Antitumor Activity in Xenograft or Syngeneic Models

A comprehensive review of published scientific literature did not yield specific studies on the antitumor efficacy or mechanistic insights of N-(3-bromobenzyl)-2-chloroacetamide in either xenograft or syngeneic preclinical models. While research exists on the general anti-cancer potential of molecules containing a chloroacetamide group, which are sometimes investigated for their ability to inhibit cancer stem cells, no dedicated reports of in vivo antitumor evaluation for this particular compound are publicly available. nih.gov Therefore, no data on its specific effects on tumor growth, efficacy, or its mechanism of action in these model systems can be provided.

Evaluation of Other Identified Bioactivities

Searches for other identified bioactivities for N-(3-bromobenzyl)-2-chloroacetamide, including potential anticonvulsant properties, did not return specific results for this compound. The broader class of N-benzyl acetamides and related structures has been investigated for anticonvulsant effects in various animal models, such as the maximal electroshock (MES)-induced seizure test. nih.gov However, specific data from such evaluations for N-(3-bromobenzyl)-2-chloroacetamide are not present in the available scientific literature. Similarly, while some N-substituted chloroacetamides have been screened for antimicrobial activity, specific findings related to N-(3-bromobenzyl)-2-chloroacetamide are not documented. nih.gov

Preclinical Biotransformation and Distribution Studies (Non-Human)

Metabolite Identification and Characterization in Preclinical Samples

There is no specific information available in the scientific literature regarding the metabolite identification and characterization of N-(3-bromobenzyl)-2-chloroacetamide in any preclinical (non-human) samples. The process of metabolite identification is a critical step in drug development to understand a compound's fate in the body, its potential for efficacy, and any possible toxicities. nih.govresearchgate.net However, studies detailing the biotransformation pathways, such as hydroxylation, dehalogenation, or conjugation, and the resulting metabolites for N-(3-bromobenzyl)-2-chloroacetamide have not been published.

In Vitro Metabolic Stability Assessment

No specific data from in vitro metabolic stability assessments of N-(3-bromobenzyl)-2-chloroacetamide, for example using liver microsomes, are available in the public domain. Such studies are standard in preclinical development to predict a compound's metabolic clearance and half-life. nih.gov The assessment involves incubating the compound with liver microsomes, which contain key metabolic enzymes, and measuring the rate of its disappearance over time. nih.gov Without such studies for N-(3-bromobenzyl)-2-chloroacetamide, its metabolic stability remains uncharacterized.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues with Improved Preclinical Profiles

The development of next-generation analogues of N-(3-bromobenzyl)-2-chloroacetamide is a critical step towards enhancing its therapeutic potential. The primary goals of these efforts will be to improve efficacy, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Guided Design: Systematic modifications of the N-(3-bromobenzyl)-2-chloroacetamide structure will be essential. This includes altering the substitution pattern on the phenyl ring, replacing the bromine atom with other halogens or functional groups, and modifying the chloroacetamide side chain. For instance, studies on related N-(substituted phenyl)-2-chloroacetamides have shown that the position and nature of the substituent on the phenyl ring significantly influence antimicrobial activity. nih.gov Halogenated derivatives, in particular, have demonstrated high lipophilicity, which may facilitate passage through cell membranes. nih.gov

Synthesis of Novel Derivatives: The synthesis of these new analogues will rely on established synthetic methodologies, primarily involving the acylation of the corresponding substituted benzylamines with chloroacetyl chloride or its derivatives. ijpsr.inforesearchgate.net The versatility of this reaction allows for the creation of a wide array of new chemical entities for biological screening.

A representative set of potential next-generation analogues could include modifications at various positions of the parent molecule to probe the SAR and optimize preclinical properties.

| Compound Name | Structural Modification from Parent Compound | Rationale for Design |

|---|---|---|

| N-(3-fluorobenzyl)-2-chloroacetamide | Replacement of bromine with fluorine | To investigate the effect of a smaller, more electronegative halogen on activity and metabolic stability. |

| N-(3-chlorobenzyl)-2-chloroacetamide | Replacement of bromine with chlorine | To explore the impact of a different halogen on lipophilicity and target interaction. |

| N-(3,5-dibromobenzyl)-2-chloroacetamide | Addition of a second bromine atom | To potentially enhance binding affinity and lipophilicity. |

| N-(3-bromobenzyl)-2-fluoroacetamide | Replacement of chlorine with fluorine on the acetyl group | To modify the reactivity of the electrophilic center and potentially alter the mechanism of action. |

| N-(3-bromobenzyl)-3-chloropropionamide | Extension of the chloroalkyl chain | To probe the spatial requirements of the target's binding site. |

Exploration of Novel Biological Targets and Uncharted Therapeutic Areas

While initial studies on related chloroacetamides have focused on antimicrobial and antifungal activities, the chemical nature of N-(3-bromobenzyl)-2-chloroacetamide suggests its potential utility in a broader range of therapeutic areas. nih.gov

Anticancer Potential: The chloroacetamide scaffold is present in some compounds with demonstrated anticancer activity. Future research should involve screening N-(3-bromobenzyl)-2-chloroacetamide and its analogues against a panel of cancer cell lines to identify potential antiproliferative effects. Mechanistic studies would then be required to determine the underlying mode of action, which could involve the inhibition of key enzymes or disruption of cellular signaling pathways.

Anticonvulsant Activity: Interestingly, N-benzyl-2-acetamidopropionamide derivatives have been identified as potent anticonvulsants. nih.gov This suggests that the N-benzylacetamide core structure could be a valuable pharmacophore for neurological disorders. It would be a logical step to evaluate N-(3-bromobenzyl)-2-chloroacetamide and its derivatives in animal models of epilepsy.

Enzyme Inhibition: The electrophilic nature of the chloroacetamide group makes it a candidate for forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes. This opens up the possibility of developing targeted covalent inhibitors for a variety of enzymes implicated in disease. For example, some N–benzyl (B1604629)–2–(N–benzylamido)acetamide peptoids have shown selective inhibition of butyrylcholinesterase, an enzyme relevant to Alzheimer's disease. abq.org.br

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

To accelerate the drug discovery process and gain a deeper understanding of the molecular mechanisms of action, a synergistic approach combining computational and experimental techniques is essential.

Computational Modeling:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build predictive models that correlate the structural features of N-(3-bromobenzyl)-2-chloroacetamide analogues with their biological activities. nih.gov This can guide the design of new compounds with enhanced potency.

Molecular Docking: Docking simulations can be used to predict the binding modes of these compounds within the active sites of potential biological targets, such as microbial or human enzymes. orientjchem.org This can help to elucidate the mechanism of action at a molecular level.

Experimental Characterization:

Advanced Spectroscopy: Comprehensive spectroscopic analysis, including one- and two-dimensional Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), will be crucial for the unambiguous structural confirmation of all newly synthesized analogues. ijpsr.info

X-ray Crystallography: Where possible, obtaining single-crystal X-ray structures of the compounds or their complexes with target proteins can provide definitive insights into their three-dimensional structure and intermolecular interactions.

The following table outlines a proposed integrated workflow for the comprehensive characterization of N-(3-bromobenzyl)-2-chloroacetamide analogues:

| Methodology | Application | Expected Outcome |

|---|---|---|

| QSAR Analysis | Correlate structural properties with biological activity. | Predictive models to guide the design of more potent analogues. |

| Molecular Docking | Predict binding modes in target proteins. | Hypotheses on the mechanism of action and key molecular interactions. |

| NMR, IR, MS | Structural elucidation of new compounds. | Confirmation of chemical structures and purity. |

| X-ray Crystallography | Determine the 3D structure of compounds and their complexes. | Precise information on molecular geometry and intermolecular interactions. |

Strategic Development of Lead Compounds for Further Preclinical Advancement and Mechanistic Understanding

Once a lead compound with promising activity and a favorable preliminary preclinical profile is identified from the newly synthesized analogues, a strategic development plan will be necessary.

Lead Optimization: This phase will focus on fine-tuning the structure of the lead compound to further improve its properties. This may involve iterative cycles of chemical synthesis and biological testing to enhance potency, reduce off-target effects, and optimize pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

In-depth Mechanistic Studies: A thorough understanding of the mechanism of action is paramount for the successful development of any new drug. For a lead compound derived from N-(3-bromobenzyl)-2-chloroacetamide, this would entail:

Identifying the specific molecular target(s) through techniques such as affinity chromatography, proteomics, or genetic screens.

Validating the target and the compound's effect on its function in cellular and in vivo models.

Investigating downstream signaling pathways affected by the compound's interaction with its target.

The ultimate goal of these future research directions is to harness the therapeutic potential of the N-(3-bromobenzyl)-2-chloroacetamide scaffold and develop novel, effective, and safe medicines to address unmet medical needs.

Q & A

Q. What are the critical structural features of N-(3-bromobenzyl)-2-chloroacetamide that govern its reactivity in organic synthesis?

Methodological Answer: The compound’s reactivity is influenced by:

- Bromine substituent : The 3-bromobenzyl group introduces steric hindrance and directs electrophilic substitution reactions to specific positions on the aromatic ring. The bromine atom also enhances leaving-group potential in nucleophilic displacement reactions .

- Chloroacetamide moiety : The chlorine atom adjacent to the amide group facilitates nucleophilic substitution (e.g., with thiols or amines) due to its electron-withdrawing effect. The amide nitrogen’s lone pair participates in resonance, stabilizing intermediates during reactions .

- Molecular planarity : The near-planar arrangement of the amide group and chloroethyl chain (observed in similar chloroacetamides) allows for efficient hydrogen bonding and π-π stacking in crystal lattices, which may influence solubility and crystallization behavior .

Q. What synthetic methodologies are optimized for preparing N-(3-bromobenzyl)-2-chloroacetamide in high purity?

Methodological Answer: A standard protocol involves:

Chloroacetylation : React 3-bromobenzylamine with 2-chloroacetyl chloride in dichloromethane at 0–5°C under inert atmosphere. Triethylamine is added to scavenge HCl.

Purification : Crude product is washed with NaHCO₃ (5%) to remove unreacted reagents, followed by recrystallization from ethanol/water (3:1 v/v). Yield typically exceeds 75% .

Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR. Key NMR signals include δ 4.35 ppm (s, 2H, CH₂Cl) and δ 7.2–7.5 ppm (m, 4H, aromatic H) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict regioselectivity in N-(3-bromobenzyl)-2-chloroacetamide derivatives during functionalization?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model:

- Electrophilic aromatic substitution : Calculate Fukui indices to identify electron-rich positions on the benzyl ring. For example, bromine’s meta-directing effect positions substituents at C4 or C6 .

- Nucleophilic substitution at C-Cl : Analyze transition-state geometries to predict substitution rates with nucleophiles like azide or thiocyanate. Activation energies correlate with solvent polarity (e.g., DMF accelerates SN2 pathways) .

- Hydrogen-bonding networks : Simulate intermolecular interactions in crystal packing to optimize crystallization solvents (e.g., ethyl acetate vs. toluene) .

Q. What analytical strategies resolve contradictions in reported bioactivity data for chloroacetamide derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition) arise from:

- Purity variability : Use LC-MS to detect trace impurities (e.g., unreacted 3-bromobenzylamine) that may skew bioassays. Quantify via external calibration curves .

- Solvent effects : Compare IC₅₀ values in DMSO vs. aqueous buffers. For example, DMSO (≥1%) can denature proteins, artificially reducing activity .

- Structural analogs : Cross-validate with structurally defined derivatives (e.g., N-(4-bromo-2-nitrophenyl)-2-chloroacetamide) to isolate substituent-specific effects. SAR studies show that nitro groups enhance electrophilicity but reduce solubility .

Q. How do intermolecular interactions in N-(3-bromobenzyl)-2-chloroacetamide crystals influence its stability and formulation?

Methodological Answer: Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) reveals:

- Hydrogen bonding : The amide N-H forms intramolecular H-bonds with carbonyl oxygen (d = 2.02 Å), stabilizing the planar conformation. Intermolecular C-H···O contacts (d = 2.45 Å) create centrosymmetric dimers .

- Halogen interactions : The bromine atom participates in Type-II halogen···π contacts (C-Br···Cg = 3.38 Å), contributing to lattice energy. These interactions improve thermal stability (TGA shows decomposition >200°C) .

- Impact on formulation : High lattice energy necessitates polar aprotic solvents (e.g., DMF) for dissolution in drug-delivery matrices .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bromine atom enables palladium-catalyzed coupling:

Oxidative addition : Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate. DFT studies show lower activation barriers for aryl bromides vs. chlorides .

Transmetallation : Boronic acids (e.g., phenylboronic acid) transfer the aryl group to Pd. The chloroacetamide moiety remains inert under mild conditions (50°C, K₂CO₃).

Reductive elimination : Yields biaryl derivatives (e.g., N-(3-biphenylmethyl)-2-chloroacetamide). Monitor reaction progress via TLC (silica, hexane/EtOAc 4:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.